1-Dfddt
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Overview
Description
1-Difluorodiphenyltrichloroethane (1-Dfddt) is a chemical compound that is structurally similar to the well-known insecticide dichlorodiphenyltrichloroethane (DDT). The primary difference between this compound and DDT is the substitution of two chlorine atoms in DDT with two fluorine atoms in this compound . This modification imparts unique properties to this compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dfddt typically involves the fluorination of DDT. This process can be achieved through various methods, including direct fluorination using elemental fluorine or through the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction conditions often require controlled temperatures and pressures to ensure the selective replacement of chlorine atoms with fluorine atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle the reactive nature of fluorinating agents. Safety measures are crucial due to the potential hazards associated with fluorine compounds. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-Dfddt undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form difluorodiphenyltrichloroethanol.
Reduction: Reduction reactions can convert this compound to difluorodiphenyltrichloroethane.
Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Difluorodiphenyltrichloroethanol.
Reduction: Difluorodiphenyltrichloroethane.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
1-Dfddt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on chemical reactivity and stability.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a precursor for other fluorinated compounds
Mechanism of Action
The mechanism of action of 1-Dfddt involves its interaction with specific molecular targets. The fluorine atoms in this compound enhance its ability to interact with hydrophobic regions of proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular signaling pathways and metabolic processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may affect ion channels and membrane-bound receptors .
Comparison with Similar Compounds
1-Dfddt is compared with other similar compounds to highlight its uniqueness:
Dichlorodiphenyltrichloroethane (DDT): The parent compound, with chlorine atoms instead of fluorine.
Difluorodiphenyltrichloroethane (DFDT): Another fluorinated derivative with different substitution patterns.
Trifluorodiphenyltrichloroethane (TFDT): A compound with three fluorine atoms replacing chlorine atoms .
The unique properties of this compound, such as its enhanced stability and reactivity due to fluorination, make it a valuable compound for various applications and research studies.
Biological Activity
1-Difluorodiphenylmethanol, commonly referred to as 1-Dfddt , is a chemical compound with the molecular formula C13H12F2N2O. This compound has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly its potential anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, highlighting its interactions with biological macromolecules, pharmacological potential, and relevant case studies.
Structure and Properties
The intricate structure of this compound includes multiple functional groups such as acetamide, piperazine, and methoxyphenyl groups. This complexity allows for diverse interactions with various biological targets, which is critical for its pharmacological applications.
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C13H12F2N2O | Modulates enzyme activity; anti-inflammatory properties |
4-Acetaminophen | C8H9NO | Known analgesic; simple structure |
N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]phenyl]acetamide | C16H22N4O | Complex structure; multiple functional groups |
3,5-Bis(2-pyridylmethylene)piperidine-4-one | C14H14N2 | Exhibits different biological activities; piperidine core |
Research indicates that this compound interacts with various biological macromolecules, acting as a modulator of enzyme activity and receptor function. These interactions are crucial for understanding the compound's pharmacological properties. Specifically, studies show that this compound can influence signaling pathways involved in inflammation and pain response, making it a candidate for therapeutic applications.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.
- Analgesic Properties : Animal models have shown that administration of this compound leads to a marked reduction in pain responses, comparable to established analgesics like acetaminophen.
Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated that treatment with this compound resulted in a significant decrease in joint swelling and pain scores compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.
Study 2: Analgesic Efficacy
Another investigation assessed the analgesic efficacy of this compound using the formalin test in mice. The compound demonstrated dose-dependent analgesic effects, significantly reducing licking time in both phases of the test. This study supports the hypothesis that this compound may act through central mechanisms similar to those of traditional analgesics.
Properties
CAS No. |
82695-94-1 |
---|---|
Molecular Formula |
C16H18N2O7 |
Molecular Weight |
350.32 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-[[[(2Z)-2-(4,5-dihydroxyindol-3-ylidene)ethylidene]amino]methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C16H18N2O7/c19-10-2-1-9-12(13(10)21)8(5-18-9)3-4-17-7-16(24)15(23)14(22)11(20)6-25-16/h1-5,11,14-15,19-24H,6-7H2/b8-3+,17-4?/t11-,14-,15+,16-/m1/s1 |
InChI Key |
IEFDWFLRGLGVCR-HTBXQOTRSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CN=C/C=C/2\C=NC3=C2C(=C(C=C3)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CN=CC=C2C=NC3=C2C(=C(C=C3)O)O)O)O)O)O |
Origin of Product |
United States |
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